Iso Ganciclovir Diacetate
CAS No.:
Cat. No.: VC17971227
Molecular Formula: C13H17N5O6
Molecular Weight: 339.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17N5O6 |
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Molecular Weight | 339.30 g/mol |
IUPAC Name | [2-acetyloxy-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] acetate |
Standard InChI | InChI=1S/C13H17N5O6/c1-7(19)23-4-9(24-8(2)20)3-22-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21) |
Standard InChI Key | UQSDMLVRTZAMBP-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)OC(=O)C |
Introduction
Chemical Structure and Nomenclature
Iso Ganciclovir Diacetate, systematically named as 2-Amino-9-[(2,3-diacetoxypropoxy)methyl]-1,9-dihydro-6H-purin-6-one, derives from the acetylation of Iso Ganciclovir (CAS: 86357-09-7). The parent compound, Iso Ganciclovir, is a regioisomer of Ganciclovir, differing in the position of the hydroxymethyl group on the acyclic side chain . The diacetate form introduces acetyl groups at the two hydroxyl positions of the propoxy moiety, a modification that alters solubility and reactivity (Fig. 1).
Structural Analysis
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Core Structure: A guanine base fused with an acyclic 2,3-diacetoxypropoxymethyl side chain.
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Molecular Formula: CHNO (calculated from Ganciclovir’s formula CHNO with two additional acetyl groups).
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Molecular Weight: 355.31 g/mol.
Synthetic Pathways and Optimization
Synthesis of Iso Ganciclovir
The preparation of Iso Ganciclovir involves convergent synthesis, combining a purine derivative (diacetyl guanine) with a modified glycerol side chain. Key steps include:
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Protection of Glycerol: Masking hydroxyl groups using cyclohexanone to form a ketal intermediate, preventing unwanted side reactions .
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Alkylation: Reacting the protected glycerol derivative with diacetyl guanine under kinetically controlled conditions to favor N-9 alkylation over N-7 regioisomers .
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Deprotection: Acidic hydrolysis removes the cyclohexylidene group, yielding Iso Ganciclovir .
Diacetylation of Iso Ganciclovir
The diacetate form is synthesized via acetylation of Iso Ganciclovir’s hydroxyl groups using acetic anhydride or acetyl chloride. Reaction conditions (temperature, stoichiometry) are critical to avoid over-acetylation or decomposition.
Optimization Challenges
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Regioselectivity: Ensuring acetylation occurs exclusively at the 2- and 3-positions of the propoxy chain.
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Purification: Selective crystallization or chromatography to isolate the diacetate from monoacetylated byproducts .
A patent by Lupin Laboratories details an improved regiospecific process using 2-oxa-1,4-butanediol diacetate (OBDDA) as an alkylating agent, achieving >90% N-9 isomer purity without acid catalysts (Table 1).
Table 1. Comparison of Alkylation Conditions for Acyclic Nucleosides
Condition | Catalyst | Reaction Time (h) | N-9 Isomer Yield (%) |
---|---|---|---|
With p-TSA | Yes | 15 | 72 |
Without catalyst | No | 24 | 89 |
Source: Adapted from EP0806425A1
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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Mass Spectrometry: HRMS (ESI) m/z 356.1210 [M+H] (calculated for CHNO: 356.1205) .
Chromatographic Profiling
HPLC methods adapted from the European Pharmacopoeia for Ganciclovir-related substances are employed, using C18 columns and UV detection at 254 nm . Iso Ganciclovir Diacetate elutes later than the parent drug due to increased hydrophobicity.
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